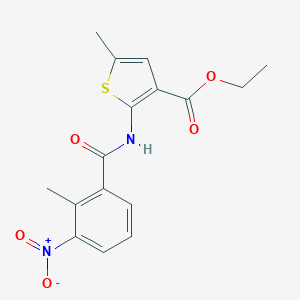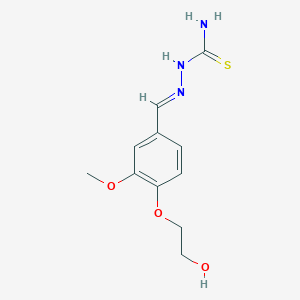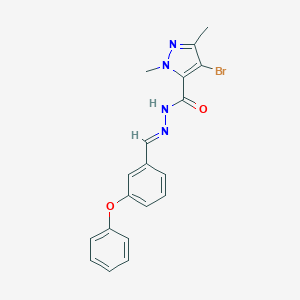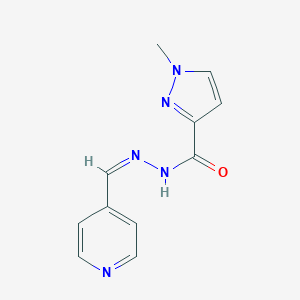![molecular formula C17H16N4O5 B451258 N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451258.png)
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Furan ring formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling reactions: The final step involves coupling the furan and pyrazole rings with the methoxy-methylphenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) and various nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Production of carboxylic acids and amines.
科学研究应用
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
作用机制
The mechanism of action of N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structures. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of both a nitro group and a furan ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C17H16N4O5 |
|---|---|
分子量 |
356.33g/mol |
IUPAC 名称 |
N-(4-methoxy-2-methylphenyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H16N4O5/c1-11-7-13(25-2)3-5-15(11)19-17(22)16-6-4-14(26-16)10-20-9-12(8-18-20)21(23)24/h3-9H,10H2,1-2H3,(H,19,22) |
InChI 键 |
FFFDCCPRUBQOQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(sec-butyl)-5-[(4-chlorophenoxy)methyl]-2-furamide](/img/structure/B451178.png)

![Methyl 2-[(4-chlorobenzoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B451182.png)

![N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451185.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B451187.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B451188.png)

![6-{[3-(methoxycarbonyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B451192.png)


![3-bromo-N'-[1-(5-bromo-2-thienyl)propylidene]benzohydrazide](/img/structure/B451198.png)
